{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Attachment of the 2,4-dimethylphenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-dimethylphenol in the presence of a suitable base.
Formation of the tetrahydroquinoline ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE include:
This compound: This compound shares a similar core structure but may have different substituents or functional groups.
2,4-dimethylphenoxy derivatives: Compounds containing the 2,4-dimethylphenoxy group may exhibit similar chemical properties and reactivity.
Pyrazole derivatives: Compounds containing the pyrazole ring are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[1-[(2,4-dimethylphenoxy)methyl]pyrazol-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-9-22(18(3)13-16)28-15-25-12-10-20(24-25)23(27)26-11-4-5-19-14-17(2)6-8-21(19)26/h6-10,12-14H,4-5,11,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFVYDYLXBFSHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCCC4=C3C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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